2-Amino-5-bromo-3,6-difluorobenzonitrile
Description
2-Amino-5-bromo-3,6-difluorobenzonitrile is a halogenated aromatic nitrile with a bromine atom at position 5, fluorine atoms at positions 3 and 6, and an amino group at position 2. The bromine and fluorine substituents influence its electronic properties, solubility, and reactivity, making it a valuable scaffold in organic synthesis .
Properties
Molecular Formula |
C7H3BrF2N2 |
|---|---|
Molecular Weight |
233.01 g/mol |
IUPAC Name |
2-amino-5-bromo-3,6-difluorobenzonitrile |
InChI |
InChI=1S/C7H3BrF2N2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,12H2 |
InChI Key |
JQZZCZYEOIGOBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3,6-difluorobenzonitrile typically involves halogenation and nitrile formation reactions. One common method is the halodeboronation of aryl boronic acids. For example, the bromodeboronation of 2-cyano-6-fluorophenylboronic acid using sodium methoxide as a catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for 2-Amino-5-bromo-3,6-difluorobenzonitrile may involve large-scale halogenation and nitrile formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3,6-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles under basic or acidic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-Amino-5-bromo-3,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and bromo groups can participate in hydrogen bonding and halogen bonding interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key structural analogs differ in substituent positions and functional groups, affecting their physicochemical and biological properties. Below is a comparative analysis of closely related compounds:
*Calculated based on substituent contributions.
Biological Activity
2-Amino-5-bromo-3,6-difluorobenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.
- Molecular Formula : C7H4BrF2N
- Molecular Weight : 220.02 g/mol
- IUPAC Name : 2-amino-5-bromo-3,6-difluorobenzonitrile
- CAS Number : 87436-38-4
Biological Activity Overview
The biological activity of 2-amino-5-bromo-3,6-difluorobenzonitrile has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent. The compound's structure allows it to interact with specific biological targets, leading to various pharmacological effects.
The compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound can modulate receptor activity, affecting cellular signaling pathways.
- Antimicrobial Activity : Its structural features contribute to its ability to disrupt bacterial cell membranes.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-amino-5-bromo-3,6-difluorobenzonitrile exhibited potent inhibitory effects on cancer cell lines. The research indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Amino-5-bromo-3,6-difluorobenzonitrile | HeLa | 5.4 | Caspase activation |
| Derivative A | MCF-7 | 3.2 | Cell cycle arrest |
| Derivative B | A549 | 4.8 | Apoptosis induction |
Antimicrobial Studies
Research published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial properties of the compound against various bacterial strains. The study found that the compound inhibited bacterial growth effectively at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that 2-amino-5-bromo-3,6-difluorobenzonitrile has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown that the compound exhibits low toxicity in vitro, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
